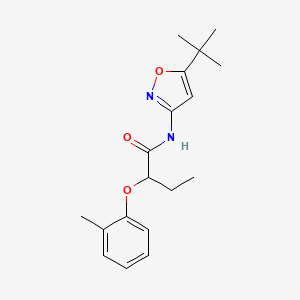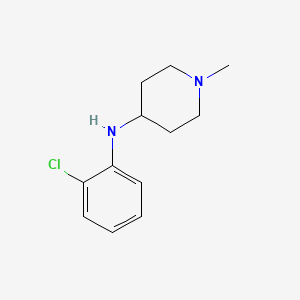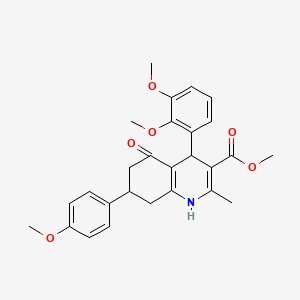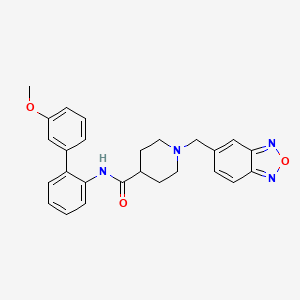
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. P2X7 receptors are ATP-gated ion channels that are expressed in various tissues and cells, including immune cells, neurons, and glial cells. P2X7 receptors play important roles in inflammation, pain, and neurodegeneration. A-438079 has been used as a tool compound to study the functions of P2X7 receptors in various biological processes.
作用機序
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide is a selective antagonist of P2X7 receptors. P2X7 receptors are ATP-gated ion channels that are permeable to cations such as calcium and sodium. Activation of P2X7 receptors by ATP leads to the opening of the channel and influx of cations, which can trigger various downstream signaling pathways. N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide blocks the activation of P2X7 receptors by binding to a specific site on the receptor, thereby preventing the influx of cations and downstream signaling.
Biochemical and physiological effects:
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide can inhibit the release of pro-inflammatory cytokines such as IL-1β and TNF-α from immune cells (Honore et al., 2006). N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has also been shown to reduce neuropathic pain in animal models (Honore et al., 2006). In addition, N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has been shown to protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease (Sanz et al., 2009).
実験室実験の利点と制限
One advantage of using N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide in lab experiments is its selectivity for P2X7 receptors. This allows researchers to specifically target P2X7 receptors without affecting other ATP-gated ion channels. Another advantage is its potency, which allows for effective inhibition of P2X7 receptors at relatively low concentrations. One limitation of using N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide is its relatively short half-life, which requires frequent dosing in animal studies.
将来の方向性
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide and P2X7 receptors. One direction is to investigate the role of P2X7 receptors in other biological processes, such as metabolism and cardiovascular function. Another direction is to develop more potent and selective antagonists of P2X7 receptors for use in clinical settings. Finally, there is a need for more studies on the safety and toxicity of P2X7 receptor antagonists, including N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide, to ensure their suitability for therapeutic use.
合成法
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has been described in the literature (Jiang et al., 2005). The key step involves the condensation of 5-tert-butyl-3-isoxazolylamine with 2-(2-methylphenoxy)butanoyl chloride in the presence of triethylamine and dichloromethane. The crude product is then purified by column chromatography to obtain N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide as a white solid.
科学的研究の応用
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has been widely used in scientific research to investigate the functions of P2X7 receptors. For example, N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has been used to study the role of P2X7 receptors in inflammation and pain (Honore et al., 2006), neurodegeneration (Sanz et al., 2009), and cancer (Jelassi et al., 2011). N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has also been used to test the efficacy of other compounds that target P2X7 receptors (Bartlett et al., 2014).
特性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-6-13(22-14-10-8-7-9-12(14)2)17(21)19-16-11-15(23-20-16)18(3,4)5/h7-11,13H,6H2,1-5H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDLUEWYXBQHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C(C)(C)C)OC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(3-{[(4-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B5143440.png)
![1-(4-ethylphenyl)-5-{[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143456.png)


![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B5143473.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5143482.png)
![4-[2-(2-fluorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5143486.png)
![N-{1-[1-(3-chloro-4-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5143487.png)


![1-[(4-methoxyphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5143522.png)
![2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol](/img/structure/B5143524.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143525.png)
![N-[3-(1H-pyrazol-1-yl)benzyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5143544.png)